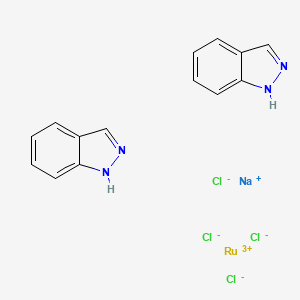
sodium;1H-indazole;ruthenium(3+);tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] typically involves the reaction of ruthenium trichloride with 1H-indazole in the presence of sodium chloride. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex . Industrial production methods may involve scaling up this synthetic route, optimizing reaction conditions, and employing purification techniques such as recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The compound can also participate in ligand exchange reactions, where the indazole ligands are replaced by other ligands under specific conditions . Major products formed from these reactions depend on the nature of the reagents and reaction conditions employed .
Aplicaciones Científicas De Investigación
In chemistry, it serves as a model compound for studying the coordination chemistry of ruthenium complexes . In biology and medicine, its anticancer properties have been a focal point of research, with studies demonstrating its efficacy against various cancer cell lines . The compound’s ability to penetrate tumor tissues and its redox-active nature make it a valuable candidate for cancer therapy .
Mecanismo De Acción
The anticancer mechanism of sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is closely linked to its redox chemistry. The compound exerts its effects by interacting with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce apoptosis (programmed cell death) in cancer cells . The compound’s molecular targets include DNA and various proteins involved in cell signaling pathways . Its ability to bind to and disrupt the function of these targets contributes to its anticancer activity .
Comparación Con Compuestos Similares
Sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] is often compared to other ruthenium-based compounds such as indazolium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] (KP1019) and imidazolium trans-[tetrachloridobis(dimethylsulfoxide)(imidazole)ruthenate(III)] (NAMI-A) . These compounds share similar coordination spheres but differ in their ligands and overall chemical behavior . The unique combination of indazole ligands in sodium trans-[tetrachloridobis(1H-indazole)ruthenate(III)] contributes to its distinct redox properties and anticancer activity . Other similar compounds include ruthenium(II)-arene complexes like [Ru(η6-p-cymene)Cl2(pta)] (RAPTA-C) .
Propiedades
Número CAS |
197723-00-5 |
|---|---|
Fórmula molecular |
C14H12Cl4N4NaRu+ |
Peso molecular |
502.1 g/mol |
Nombre IUPAC |
sodium;1H-indazole;tetrachlororuthenium |
InChI |
InChI=1S/2C7H6N2.4ClH.Na.Ru/c2*1-2-4-7-6(3-1)5-8-9-7;;;;;;/h2*1-5H,(H,8,9);4*1H;;/q;;;;;;+1;+4/p-4 |
Clave InChI |
YGDDGJPSWMFECS-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+3] |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2.C1=CC=C2C(=C1)C=NN2.[Na+].Cl[Ru](Cl)(Cl)Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NKP-1339; NKP 1339; NKP1339; IT-139; IT 139; IT139; KP-1339; KP 1339; KP1339; Na[trans-RuCl4(Ind)2; sodium trans-[RuCl4(HInd)2, |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















